molecular formula C20H21N3O2 B7703296 N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7703296
M. Wt: 335.4 g/mol
InChI Key: RKPKIMSDIQHACT-UHFFFAOYSA-N
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Description

N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide (MTBD) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTBD is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed that the compound exerts its biological activities through the modulation of various cellular pathways. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. In vivo studies have shown that this compound can reduce tumor growth in mice.

Advantages and Limitations for Lab Experiments

N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, this compound has been shown to possess diverse biological activities, making it a valuable tool for studying various cellular pathways. However, the limitations of this compound include its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential avenue is the optimization of the compound's biological activities through the synthesis of analogs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, the development of novel delivery systems for this compound could enhance its efficacy and reduce its toxicity.

Synthesis Methods

N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of m-tolyl hydrazine with ethyl acetoacetate, followed by cyclization with acetic anhydride to form 3-(m-tolyl)-1,2,4-oxadiazole. The resulting product is then reacted with n-butylamine and acetic anhydride to yield this compound.

Scientific Research Applications

N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess antitumor, antimicrobial, and anti-inflammatory activities. In material science, this compound has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, this compound has been employed as a chiral selector in capillary electrophoresis.

properties

IUPAC Name

N-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-6-3-8-16(12-14)20-22-19(25-23-20)11-5-10-18(24)21-17-9-4-7-15(2)13-17/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPKIMSDIQHACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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